Anthraquinone

描述

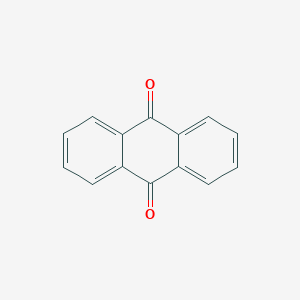

Structure

2D Structure

3D Structure

属性

IUPAC Name |

anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZVHIXYEVGDQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8O2, Array | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

71730-08-0 | |

| Record name | 9,10-Anthracenedione, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71730-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3020095 | |

| Record name | Anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anthraquinone appears as yellow crystals or powder. (NTP, 1992), Dry Powder; Water or Solvent Wet Solid, Light yellow or nearly colorless solid; [Merck Index] Yellow powder; [MSDSonline], LIGHT YELLOW CRYSTALS. | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 9,10-Anthracenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

714 to 718 °F at 760 mmHg (NTP, 1992), 377 °C at 760 mm Hg, 380 °C | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

365 °F (NTP, 1992), 185 °C, 365 °F (185 °C) (Closed cup), 185 °C c.c. | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), 0.44 g/100 g alc at 25 °C; 2.25 g/100 g boiling alc; 0.11 g/100 g ether at 25 °C; 0.61 g/100 g chloroform at 20 °C; 0.26 g/100 g benzene at 20 °C; 0.30 g/100 g toluene at 25 °C, SOL IN CONCN SULFURIC ACID, Soluble in acetone, In water, 1.353 mg/L at 25 °C, Solubility in water: very poor | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.438 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.42-1.44 at 20 °C/4 °C, 1.4 g/cm³ | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.16 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 7.16 (Air = 1), Relative vapor density (air = 1): 7.16 | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 374 °F (NTP, 1992), 0.00000012 [mmHg], Vapor pressure = 1 mm Hg at 190.0 °C, 1.16X10-7 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthraquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3713 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Light yellow, slender monoclinic prisms by sublimation in vacuo. Almost colorless, orthorhombic, bipyramidal crystals from sulfuric acid and water., Yellow rhombic needles from alcohol, benzene, Yellow-green crystals | |

CAS No. |

84-65-1 | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Anthraquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-65-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anthraquinone [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084651 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ANTHRAQUINONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9,10-Anthracenedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Anthraquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/030MS0JBDO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

547 °F (sublimes) (NTP, 1992), 286 °C, Liquid Molar Volume = 0.193625 cu m/kmol; IG Heat of Formation = -9.52X10+7 J/kmol; Heat Fusion at Melting Point = 3.2552X10+7 J/kmol | |

| Record name | ANTHRAQUINONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19827 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANTHRAQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ANTHRAQUINONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1605 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Biosynthesis and Natural Product Research of Anthraquinones

Elucidation of Biosynthetic Pathways in Diverse Organisms

In nature, anthraquinones are synthesized through two primary and distinct biosynthetic pathways: the polyketide pathway and the shikimate pathway. researchgate.netresearchgate.net The prevalence of one pathway over the other often depends on the organism. For instance, the polyketide pathway is common in fungi and certain higher plant families like Polygonaceae and Leguminosae, while the shikimate pathway is characteristic of families such as Rubiaceae. researchgate.netresearchgate.net

The polyketide pathway is a major route for the formation of anthraquinones, particularly in fungi and specific plant families like Rhamnaceae and Polygonaceae. researchgate.net This pathway begins with a starter unit, typically acetyl-CoA, which is subsequently extended by seven malonyl-CoA units. researchgate.net This series of condensations forms a linear octaketide chain that undergoes specific cyclization and aromatization reactions to yield the characteristic tricyclic anthraquinone skeleton. researchgate.net Anthraquinones produced via this pathway, such as emodin (B1671224) and chrysophanol (B1684469), are often substituted on both terminal aromatic rings (rings A and C). researchgate.netfu-berlin.de

In bacteria, such as the gram-negative Photorhabdus luminescens, anthraquinones are produced by a type II polyketide synthase (PKS) system. rsc.org A notable feature in this bacterium is the action of an unusual lyase, AntI, which catalyzes the shortening of the polyketide chain before the formation of the third aromatic ring. rsc.org This enzymatic step involves retro-Claisen and Dieckmann reactions, demonstrating a unique multistep catalytic process within the PKS system. rsc.org

The shikimate pathway is the primary route for the biosynthesis of alizarin-type anthraquinones, which are typically found in plant families like Rubiaceae. researchgate.netacademicjournals.org A key feature of these anthraquinones is that they generally have substituents only on ring C. researchgate.net This pathway is also referred to as the chorismate/o-succinylbenzoic acid pathway. researchgate.netresearchgate.net

The process initiates with chorismate, a crucial branch-point metabolite derived from the shikimate pathway. researchgate.netnih.gov The key steps are:

Conversion to Isochorismate: The enzyme isochorismate synthase (ICS) converts chorismate to isochorismate. researchgate.netresearchgate.net

Formation of o-Succinylbenzoic Acid (OSB): Isochorismate is then converted to o-succinylbenzoic acid (OSB) by OSB synthase, a reaction that requires α-ketoglutarate and thiamine (B1217682) diphosphate (B83284) (TPP). researchgate.netresearchgate.net

Activation and Cyclization: OSB is activated by the formation of a CoA ester, a reaction catalyzed by OSB:CoA ligase. researchgate.net This activated intermediate, OSB-CoA, then undergoes ring closure to form 1,4-dihydroxy-2-naphthoic acid (DHNA). researchgate.netresearchgate.net The DHNA molecule constitutes rings A and B of the final this compound structure. researchgate.net

Formation of Ring C: The third ring (ring C) is formed through the attachment of a C5 isoprene (B109036) unit, typically derived from 3,3-dimethylallyl pyrophosphate (DMAPP). researchgate.net

The biosynthesis of anthraquinones is orchestrated by a variety of specific enzymes that catalyze the key steps in each pathway. Polyketide synthases (PKS) are fundamental to the polyketide pathway and are categorized into three main types. fu-berlin.de In the shikimate/OSB pathway, a different set of enzymes is responsible for constructing the this compound core. researchgate.net More recently, enzymes involved in the final oxidative steps have also been characterized. acs.org

| Enzyme Name | Pathway | Function | Organism Type | Citations |

| Polyketide Synthase (PKS) Type I | Polyketide | Multifunctional enzymes that act iteratively to build the polyketide chain. | Fungi | fu-berlin.de |

| Polyketide Synthase (PKS) Type II | Polyketide | Multi-enzyme complexes with separate catalytic sites for each step; produce aromatic products. | Bacteria | fu-berlin.dersc.org |

| Polyketide Synthase (PKS) Type III | Polyketide | Homodimeric enzymes that act iteratively; possess a ketoacyl synthase domain. | Plants | fu-berlin.de |

| AntI Lyase | Polyketide | Catalyzes terminal polyketide shortening via retro-Claisen and Dieckmann reactions. | Bacteria (P. luminescens) | rsc.org |

| Isochorismate Synthase (ICS) | Shikimate/OSB | Converts chorismate to isochorismate, the entry point into the pathway. | Plants (Rubiaceae) | researchgate.netresearchgate.netnih.gov |

| o-Succinylbenzoate Synthase (OSBS) | Shikimate/OSB | Converts isochorismate to o-succinylbenzoic acid (OSB). | Plants, Bacteria | researchgate.netresearchgate.netnih.gov |

| OSB:CoA Ligase | Shikimate/OSB | Activates OSB by forming a CoA ester, preparing it for cyclization. | Plants | researchgate.net |

| DynE13 and DynA1 | Final Oxidation | A flavin-dependent oxygenase (DynE13) and a cofactor-free oxygenase (DynA1) that act in tandem to convert a δ-thiolactone anthracene (B1667546) intermediate into a hydroxythis compound. | Bacteria | acs.org |

The production of anthraquinones is tightly regulated at the genetic level. nih.gov The genes encoding key biosynthetic enzymes, such as isochorismate synthase and o-succinylbenzoic acid synthase, have been identified as crucial for the synthesis of these compounds. researchgate.net Research indicates that the primary point of regulation in the shikimate-derived pathway is at the entry step, controlled by the activity of isochorismate synthase (ICS). nih.gov

Metabolic engineering offers a promising strategy to enhance the production of valuable anthraquinones. By manipulating the expression of key genes, it is possible to increase the metabolic flux towards this compound biosynthesis. For example, the overexpression of the gene for 1-deoxy-D-xylulose 5-phosphate synthase (DXS), an enzyme in the MEP pathway that supplies precursors for ring C, led to a significant increase in this compound accumulation in cell suspension cultures of Morinda citrifolia. nih.gov This approach not only boosted this compound output but also increased the levels of DXS mRNA transcripts and total phenolic compounds. nih.gov The regulation of these biosynthetic pathways often involves complex networks of transcription factors that control the expression of structural genes, similar to what is observed in the well-studied anthocyanin pathway. nih.govfrontiersin.org

Isolation, Characterization, and Structural Elucidation of Novel Natural Anthraquinones

The search for new bioactive compounds continues to yield novel this compound structures from diverse natural sources. Modern spectroscopic techniques are indispensable for their isolation and structural elucidation. nih.gov Methodologies such as High-Performance Liquid Chromatography (HPLC) are used for separation and purification, while Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D-NMR, 2D-NMR like COSY, HMQC, and HMBC) and mass spectrometry (MS) are critical for determining the precise chemical structures. academicjournals.orgnih.govelsevierpure.com

Recent research has led to the discovery of several new anthraquinones. For example, studies on the plant Ceratotheca triloba resulted in the isolation of three new this compound derivatives. academicjournals.org Similarly, investigations into Symplocos racemosa and Rhamnus alaternus have also uncovered previously unknown this compound compounds. nih.govelsevierpure.com

| Novel Compound | Natural Source | Citations |

| 1,4-dihydroxy-6-(ethoxymethyl)-8-propylanthracene-9,10-dione | Symplocos racemosa | nih.gov |

| 1,4-dihydroxy-6-(hydroxymethyl)-8-butylanthracene-9,10-dione | Symplocos racemosa | nih.gov |

| 1,4-dihydroxy-6-(hydroxymethyl)-8-propyl anthracene-9,10-dione | Symplocos racemosa | nih.gov |

| Alaternoside A | Rhamnus alaternus L. | elsevierpure.com |

| Alaternoside B | Rhamnus alaternus L. | elsevierpure.com |

| Alaternoside C | Rhamnus alaternus L. | elsevierpure.com |

| 5, 8-dimethoxy-2, 3, 10, 10a-tetrahydro-1H, 4aH-phenanthrene-4, 9-dione | Ceratotheca triloba | academicjournals.org |

Chemodiversity and Ecological Roles of Naturally Occurring Anthraquinones

The structural diversity of anthraquinones is vast, with approximately 700 different compounds identified from natural sources. nih.govnih.gov This chemodiversity arises from the core this compound skeleton being modified by various enzymatic reactions, such as methylation, oxidation, dimerization, and glycosylation. nih.govresearchgate.net These compounds are widespread, occurring in organisms ranging from bacteria and fungi to higher plants and insects. biologyinsights.com

Naturally occurring anthraquinones fulfill several important ecological roles for the organisms that produce them.

Pigmentation: Many anthraquinones are brightly colored and function as pigments. biologyinsights.com For example, the yellow and orange hues of many lichens in the family Teloschistaceae are due to the presence of anthraquinones. wikipedia.org

Chemical Defense: A primary role of these compounds is in chemical defense. Many anthraquinones exhibit significant antimicrobial and antifungal activities, protecting the organism from pathogens. nih.govnumberanalytics.com They can also act as anti-herbivore agents, deterring insects and other animals from feeding. fu-berlin.de For instance, 1,8-dihydroxylated anthraquinones like chrysazin and chrysophanol are found in the defensive secretions of leaf beetles. fu-berlin.de

Allelochemicals: In plants, anthraquinones can be released into the soil, where they may influence the growth of neighboring plants and microorganisms, acting as allelochemicals.

Environmental Interaction: The production of these secondary metabolites is often a response to environmental stress, suggesting they play a role in adaptation and survival. researchgate.net Their presence in diverse ecosystems, from soil to marine environments, highlights their broad ecological significance. nih.govnih.gov

Advanced Synthetic Methodologies for Anthraquinone Scaffolds

Strategic Approaches to Anthraquinone Core Synthesis

The construction of the fundamental this compound tricycle can be achieved through several strategic synthetic disconnections. The choice of strategy is often dictated by the desired substitution pattern on the aromatic rings and the availability of starting materials. Key approaches include classical cyclization reactions and modern cycloaddition methodologies.

One of the most established methods for this compound synthesis is the Friedel-Crafts acylation of a benzene (B151609) derivative with phthalic anhydride (B1165640), followed by an acid-catalyzed cyclization of the resulting 2-benzoylbenzoic acid. numberanalytics.comtandfonline.com This method is highly versatile and allows for the preparation of a wide range of substituted anthraquinones. tandfonline.com Variations of this approach have been developed to improve efficiency and environmental compatibility. For instance, the use of alum (KAl(SO₄)₂·12H₂O) as an inexpensive and reusable catalyst in aqueous media provides a green alternative to traditional Lewis acids. tandfonline.com

Key Features of Alum-Catalyzed this compound Synthesis tandfonline.com

| Parameter | Description |

|---|---|

| Catalyst | Alum (KAl(SO₄)₂·12H₂O) |

| Solvent | Water |

| Temperature | Ambient |

| Reaction Time | 60-120 minutes |

| Yields | Good to excellent (70-96%) |

The Diels-Alder reaction represents another powerful strategy for constructing the this compound core. numberanalytics.comnih.gov This [4+2] cycloaddition typically involves the reaction of a suitably substituted 1,4-naphthoquinone (B94277) with a diene, followed by an oxidation or aromatization step. nih.govacs.org This approach offers excellent control over the regiochemistry of the final product. A notable example is the synthesis of the this compound core of cyclo-mumbaistatin, where a thermal Diels-Alder reaction between chlorojuglone and a silyl (B83357) ketene (B1206846) acetal-derived diene was a key step. nih.gov

More recent innovations in core synthesis include the Hauser-Kraus annulation , which involves the reaction of a phthalide (B148349) anion with a Michael acceptor. acs.org This method has been successfully applied in the total synthesis of several bioactive natural products, including chrysophanol (B1684469), danthron, and physcion (B1677767), using Kobayashi's aryne precursors. acs.org The strategic advantage of such methods often lies in their ability to introduce the this compound moiety late in a synthetic sequence, which can be beneficial when dealing with sensitive functional groups. nih.gov

Synthetic strategies can be broadly categorized into two main approaches: early-stage synthesis of the this compound core followed by functionalization, or late-stage introduction of the this compound ring system. nih.gov The latter often employs annulation reactions like the Diels-Alder or Hauser-Kraus methods. nih.gov

Regioselective Functionalization and Derivatization of the this compound System

The chemical properties of the this compound scaffold are significantly influenced by the two electron-withdrawing carbonyl groups, which deactivate the aromatic rings towards electrophilic substitution and make regioselective functionalization a challenging task. colab.ws Consequently, the development of methods for the controlled introduction of functional groups is paramount for creating structural diversity and for the targeted synthesis of compounds with specific properties. colab.ws

A wide range of reactions have been developed to form carbon-carbon, carbon-nitrogen, carbon-oxygen, and other bonds with the this compound nucleus. colab.ws These include both classical and modern synthetic transformations.

Selected Functionalization Reactions of the this compound Core

| Reaction Type | Description | Example |

|---|---|---|

| Mannich Reaction | Introduces aminoalkyl substituents, typically requiring activating groups on the this compound ring. | Synthesis of emodin (B1671224) derivatives. colab.ws |

| Cross-Coupling Reactions | Palladium-catalyzed reactions, such as the Suzuki or Heck coupling, allow for the formation of C-C bonds with haloanthraquinones. | Coupling of 3-bromojuglone with a stannylated this compound. nih.gov |

| Nucleophilic Aromatic Substitution | Direct replacement of a leaving group (e.g., a halogen) with a nucleophile. | Synthesis of amino- and thio-anthraquinone derivatives. lew.romdpi.com |

| Halogenation | Introduction of halogen atoms, which can then serve as handles for further functionalization. | Bromination with N-bromosuccinimide. colab.ws |

The presence of hydroxyl or amino groups on the this compound core can significantly alter its reactivity, facilitating electrophilic substitution reactions. For example, the Mannich reaction, a method for C-C bond formation, is achievable for anthraquinones that contain strong activating substituents like the hydroxyl groups in emodin. colab.ws

Modern transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the regioselective functionalization of anthraquinones. These methods allow for the precise installation of a wide variety of substituents that would be difficult to introduce using classical methods.

Biomimetic Synthesis of Complex this compound Natural Products

Nature provides a vast collection of structurally complex and biologically active this compound-containing natural products. The biosynthetic pathways of these compounds often serve as a source of inspiration for laboratory synthesis. A common biosynthetic route to anthraquinones in fungi and plants is the polyketide pathway . nih.gov This pathway begins with the enzymatic elongation of acetyl-CoA and malonyl-CoA to form a polyketide precursor, which then undergoes a series of cyclization and aromatization reactions to yield the this compound core, such as chrysophanol. nih.gov

Biomimetic synthetic strategies attempt to mimic these natural processes to achieve efficient and elegant total syntheses. nih.gov These approaches can involve polyketide-like cyclizations or late-stage oxidative transformations that are reminiscent of enzymatic processes.

A notable example is the synthesis of the aza-anthraquinone natural products, griffithazanone A and marcanine A. The synthetic strategy featured a key light-mediated electrocyclization to form the central aza-anthraquinone core, demonstrating an expedient route to this class of nitrogen-containing anthraquinones. nih.gov

The synthesis of uncialamycin, an enediyne natural product, showcases a late-stage Hauser annulation to install the this compound moiety. nih.gov This strategic choice avoids subjecting the sensitive enediyne core to the conditions required for this compound formation earlier in the synthesis. nih.gov Masking the reactive this compound ring system as a less reactive precursor, such as a tetrahydroxyanthracene derivative, is another common tactic employed in the synthesis of complex natural products. nih.gov

Rational Design and Synthesis of Novel this compound Analogs for Research Applications

The versatility of the this compound scaffold has led to its widespread use in the rational design and synthesis of novel analogs for a variety of research applications, spanning from medicinal chemistry to materials science. researchgate.netresearchgate.net

In the field of medicinal chemistry , this compound is a privileged scaffold for the development of anticancer agents. nih.govresearchgate.net Researchers synthesize novel derivatives to enhance their therapeutic properties and overcome challenges such as drug resistance. researchgate.netresearchgate.net For instance, emodin derivatives have been synthesized using microwave-assisted methods to explore their antiproliferative activity. nih.gov Another strategy involves the annelation of heterocyclic rings to the this compound core to optimize antitumor properties. researchgate.net

Examples of Synthetic this compound Analogs and Their Applications

| Analog Class | Synthetic Approach | Research Application |

|---|---|---|

| Heteroarene-fused anthraquinones | Rational design and heterocyclization reactions. researchgate.net | Overcoming multidrug resistance in cancer cells. researchgate.net |

| Thio-anthraquinone derivatives | Nucleophilic substitution of a halothis compound with a thiophenol. lew.ro | Development of novel tissue dyes for histopathology. lew.ro |

| This compound-based polymers | Catalytic synthesis, electropolymerization, or free radical polymerization. | Electroactive materials for energy storage systems. |

| Aminothis compound derivatives | Nucleophilic substitution of sodium this compound-2-sulfonate with ammonia. mdpi.com | Active materials for environmental sensors. mdpi.com |

In materials science , this compound derivatives are being developed as electroactive materials for energy storage applications. Their ability to undergo reversible redox reactions makes them promising candidates for organic rechargeable batteries. Synthetic efforts in this area focus on creating polymers and copolymers of this compound to improve processability and performance.

Furthermore, the unique photophysical properties of anthraquinones are exploited in the creation of new dyes and sensors. A novel thio-anthraquinone derivative, 1-(4-hydroxyphenylthio)anthracene-9,10-dione, was synthesized and developed into a specific stain for brain tissue imaging. lew.ro The synthesis of 2-aminothis compound (B85984) has been explored for its potential use in fabricating humidity and temperature sensors due to its semiconducting and hydrophobic properties. mdpi.com

The rational design of these novel analogs often involves a deep understanding of structure-activity relationships (SAR) and the use of computational modeling to predict the properties of target molecules before their synthesis. researchgate.net

Mechanistic Investigations of Anthraquinone Bioactivity

Anticancer Mechanisms of Action of Anthraquinone and its Derivatives

The planar tricyclic structure of the this compound core is a key feature that enables its diverse biological activities. nih.gov This scaffold allows for modifications that have led to the development of numerous anticancer agents, both naturally occurring and synthetic. nih.govnih.gov The anticancer effects of these compounds are attributed to several interconnected mechanisms that ultimately lead to the demise of cancer cells. nih.govrsc.org

A primary mechanism by which many this compound derivatives exert their cytotoxic effects is through direct interaction with DNA. core.ac.uk The planar aromatic rings of the this compound molecule can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.govcore.ac.ukmdpi.com This interaction can cause a distortion in the DNA structure, interfering with essential cellular processes like DNA replication and transcription, which can ultimately lead to cell death. core.ac.uk

Some this compound derivatives, such as doxorubicin (B1662922) and mitoxantrone, are well-known for their DNA intercalating properties. core.ac.ukresearchgate.net The binding of these compounds to DNA can be stabilized by forces like van der Waals interactions, electrostatic forces, and hydrophobic interactions. researchgate.net Furthermore, certain this compound derivatives can induce DNA damage through other means. For instance, they can participate in photodynamic therapy, where upon light activation, they can generate reactive oxygen species (ROS) that cause oxidative damage to DNA. mdpi.comacs.org This DNA damage can trigger cellular senescence or apoptosis. nih.gov The ability of anthraquinones to interact with and damage DNA is a cornerstone of their anticancer activity. researchgate.net

Topoisomerases are crucial enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. youtube.com They function by creating transient breaks in the DNA strands to relieve supercoiling. nih.gov Anthracyclines, a class of drugs with an this compound backbone, are potent inhibitors of topoisomerase II. nih.govyoutube.comdrugbank.com

These drugs, often referred to as "topoisomerase poisons," act by stabilizing the transient complex formed between topoisomerase II and DNA, where the DNA is in a cleaved state. nih.gov This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. youtube.comnih.gov The resulting DNA damage is particularly toxic to rapidly proliferating cancer cells, triggering apoptotic cell death. nih.gov Some this compound derivatives have also been found to inhibit topoisomerase I, and some even exhibit dual inhibitory activity against both topoisomerase I and II. nih.gov The inhibition of these essential enzymes represents a significant mechanism of the anticancer action of anthraquinones. rsc.orgnih.gov

Anthraquinones and their derivatives can induce programmed cell death, or apoptosis, in cancer cells through various mechanisms. nih.govresearchgate.net They can also interfere with the cell cycle, the series of events that lead to cell division, causing arrest at specific phases and preventing cancer cell proliferation. nih.govnih.gov

For instance, the this compound derivative physcion (B1677767) has been shown to induce G0/G1 phase arrest in breast cancer cells. nih.govresearchgate.net This is associated with the downregulation of key cell cycle regulatory proteins such as Cyclin D1, Cyclin A, CDK4, and CDK2. nih.govresearchgate.net Other this compound derivatives can induce cell cycle arrest at the G2/M phase. nih.gov The induction of apoptosis by anthraquinones can be mediated by the intrinsic (mitochondrial) pathway, often involving an increase in the Bax/Bcl-2 ratio and the release of cytochrome c from the mitochondria. nih.govspandidos-publications.com This, in turn, activates a cascade of caspases, enzymes that execute the apoptotic process. nih.govnih.gov The ability to trigger apoptosis and halt cell cycle progression is a critical aspect of the anticancer efficacy of anthraquinones. nih.govresearchgate.net

Anthraquinones exert significant influence over various cellular signaling pathways that are often dysregulated in cancer, contributing to uncontrolled cell growth, proliferation, and survival.

Mitogen-Activated Protein Kinases (MAPK): The MAPK pathway is a key signaling cascade involved in cell proliferation and survival. mdpi.comyoutube.com Some anthraquinones, like emodin (B1671224), can modulate this pathway. nih.gov For example, emodin has been shown to promote the phosphorylation of ERK and p38, which can induce apoptosis and cell cycle arrest in liver cancer cells. nih.gov The regulation of the MAPK pathway is a crucial mechanism by which anthraquinones can control cancer cell fate. spandidos-publications.comnih.gov

Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt): The PI3K/Akt pathway is a central regulator of cell survival and proliferation, and its overactivation is common in many cancers. mdpi.comyoutube.com Several this compound derivatives, including emodin and aloe-emodin (B1665711), have been found to inhibit the PI3K/Akt signaling pathway. nih.govtandfonline.com This inhibition can suppress cancer cell growth and promote apoptosis. tandfonline.com Combining anthracyclines with PI3K/Akt inhibitors has been shown to enhance the anticancer effects in oral squamous cell carcinoma cells. nih.gov The this compound derivative C2, in combination with oxaliplatin (B1677828), has been found to induce autophagy in colorectal cancer cells through the PI3K/AKT/mTOR pathway. nih.gov

Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B-cells (NF-κB): NF-κB is a transcription factor that plays a critical role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation. mdpi.com Some natural compounds, including those with structures similar to anthraquinones, have been shown to inhibit the NF-κB signaling pathway, thereby suppressing the expression of pro-inflammatory and pro-survival genes. mdpi.com

A significant challenge in cancer treatment is the development of resistance to chemotherapy and radiation. frontiersin.orgmdpi.com Anthraquinones have shown promise in overcoming these resistance mechanisms.

Some this compound derivatives can reverse multidrug resistance by targeting mechanisms such as drug efflux pumps. nih.gov For example, the natural this compound emodin has been reported to have a reversal effect on multidrug resistance in certain cancer cell lines. nih.gov The this compound derivative C2 has been shown to reverse resistance to oxaliplatin in colorectal cancer cells by downregulating the expression of drug efflux pumps like P-gp and BCRP. nih.gov

Furthermore, certain anthraquinones can act as radiosensitizers, making cancer cells more susceptible to radiation therapy. visionpublisher.info The hypoxia-activated this compound AQ4N is one such compound being investigated for its ability to enhance the effects of radiation, particularly in the oxygen-deficient (hypoxic) regions of tumors that are often resistant to treatment. visionpublisher.info

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and survival, while metastasis, the spread of cancer cells to distant sites, is a major cause of cancer-related mortality. spandidos-publications.comnih.gov Anthraquinones and their derivatives have demonstrated the ability to inhibit both of these critical processes.

Emodin, for instance, has been shown to attenuate tumor-induced angiogenesis and metastasis in breast cancer models. spandidos-publications.comnih.gov Its inhibitory effects are associated with the downregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade the extracellular matrix, and the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a key receptor in angiogenesis. spandidos-publications.comnih.gov Another this compound derivative, 1,8-dihydroxy-3-methoxy-anthraquinone (DMA), inhibits tumor angiogenesis by suppressing the stability of hypoxia-inducible factor-1α (HIF-1α), a key regulator of the cellular response to low oxygen levels. nih.gov The this compound derivative PPemd26 has also been found to suppress tumor angiogenesis by inhibiting VEGFR2 signaling pathways. tmu.edu.tw

Targeting Telomerase Activity and DNA G-Quadruplexes

This compound derivatives have emerged as significant agents in cancer research due to their ability to target and disrupt telomere maintenance in malignant cells, primarily through the stabilization of G-quadruplex DNA structures. nih.gov G-quadruplexes are non-canonical secondary structures found in guanine-rich regions of DNA, such as human telomeres and the promoter regions of various oncogenes. nih.gov The large, planar π-surface of the this compound core allows for effective π-π stacking interactions with the G-tetrads, which are the fundamental units of the G-quadruplex structure. nih.gov

The stabilization of these G-quadruplex structures by this compound derivatives inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length in cancer cells. nih.gov Telomerase inhibition is a key anticancer strategy, and the ability of a compound to stabilize the G-quadruplex conformation in human telomeres often correlates with its capacity to inhibit this enzyme. nih.gov For instance, a 2,6-disubstituted aminoalkyl amido this compound was found to inhibit telomerase at a concentration of 23 μM. nih.gov Further research into aminoacyl-anthraquinone conjugates has shown that these compounds exhibit a clear preference for binding to quadruplex DNA over duplex DNA. nih.gov

The specific structural features of the this compound derivatives play a crucial role in their G-quadruplex stabilizing and telomerase-inhibiting activities. Structure-activity relationship (SAR) analyses have revealed that the positioning of side chains, the nature of the amino acid components, and the type of linkage between the this compound core and the side chains are all major factors. nih.gov For example, piperidine (B6355638) this compound derivatives have been shown to suppress telomerase activity in cancer cells. nih.gov By binding to and stabilizing the G-quadruplex, these compounds can trigger an apoptotic pathway in cancer cells, highlighting their therapeutic potential. nih.gov

Mechanisms of Action in Tetrahydroanthraquinones

Tetrahydroanthraquinones, a class of this compound derivatives where one of the benzene (B151609) rings is hydrogenated, are primarily microbial secondary metabolites that exhibit significant biological activities, including anticancer effects. nih.gov Their mechanisms of action often involve inducing apoptosis, arresting the cell cycle, and inhibiting enzymes relevant to cancer progression. nih.gov

A prominent example is Altersolanol A, one of the most extensively researched tetrahydroanthraquinones. It has demonstrated antitumor activities against a wide range of cancers. nih.gov The anticancer effect of Altersolanol A is linked to its ability to induce apoptosis and inhibit cell invasion by suppressing NF-κB transcription. nih.gov It has also been shown to inhibit angiogenesis (the formation of new blood vessels) at low concentrations, both in vitro and in vivo, by suppressing the proliferation, migration, and tube formation of endothelial cells. nih.gov Notably, Altersolanol A can inhibit the proliferation and migration of both adherent and non-adherent cancer cells while leaving non-cancer cells unaffected. nih.gov

Other tetrahydroanthraquinones also exhibit potent anticancer activities through various mechanisms.

SZ-685C , isolated from the fungus Halorosellinia sp., shows broad-spectrum antitumor activity against human glioma, hepatoma, prostate, and breast cancer cells. nih.gov Its mechanism involves inducing apoptosis through the Akt/FOXO pathway, which was also observed to suppress tumor growth in vivo. nih.gov

Altersolanol F has been found to impair the viability of colorectal and cervical cancer cells. nih.gov

4-Dehydroxyaltersolanol A has demonstrated cytotoxicity against mouse lymphoma cells. nih.gov

These findings underscore the potential of tetrahydroanthraquinones as a source for the development of novel anticancer drugs with specific molecular targets. nih.gov

| Compound Name | Reported Bioactivity/Mechanism of Action |

| Altersolanol A | Induces apoptosis and inhibits invasion via inhibition of NF-κB transcription; Inhibits angiogenesis. nih.gov |

| SZ-685C | Induces apoptosis through the Akt/FOXO pathway. nih.gov |

| Altersolanol F | Impairs viability of colorectal and cervical cancer cells. nih.gov |

| 4-Dehydroxyaltersolanol A | Cytotoxic against mouse lymphoma cells. nih.gov |

Antimicrobial Mechanisms of Action of this compound and its Derivatives

Antibacterial Activities: Modes of Action

Anthraquinones and their derivatives exhibit a range of antibacterial effects through multiple mechanisms. These mechanisms include the inhibition of biofilm formation, disruption of the bacterial cell wall and membrane integrity, and the inhibition of essential biosynthetic pathways like nucleic acid and protein synthesis. nih.govrsc.org

Bacterial biofilms are communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to antibiotics. tandfonline.com Several this compound compounds have been identified as potent agents that can either inhibit the formation of biofilms or eradicate established ones. nih.gov

The mechanisms behind this antibiofilm activity are varied. Emodin, a naturally occurring this compound, has been shown to significantly inhibit biofilm formation in bacteria like Pseudomonas aeruginosa and Stenotrophomonas maltophilia. tandfonline.com It is believed that emodin can penetrate the biofilm and interfere with the quorum sensing (QS) system, a cell-to-cell communication mechanism that regulates biofilm development. tandfonline.com Other anthraquinones, such as alizarin (B75676) and rhein (B1680588), also demonstrate significant biofilm inhibition. nih.govresearchgate.net

Studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown that compounds like this compound-2-carboxylic acid and rhein can disrupt preformed biofilms. nih.govbohrium.com The proposed mechanism involves the dispersion of biofilm cells, possibly by killing them or interfering with the extracellular matrix. nih.gov RNA sequencing analysis revealed that these compounds may disrupt phosphate (B84403) homeostasis in MRSA by upregulating phosphate transport-related genes, which in turn leads to the disassembly of the biofilm. nih.govbohrium.com Structure-activity relationship analyses indicate that the presence of a carboxyl group at the C-2 position of the this compound skeleton is important for the eradication of MRSA biofilms. nih.govbohrium.com

| Compound Name | Reported Bioactivity/Mechanism of Action |

| Emodin | Inhibits biofilm formation; Interferes with quorum sensing (QS) systems. nih.govtandfonline.com |

| Alizarin | Inhibits biofilm formation of S. aureus. nih.gov |

| This compound-2-carboxylic acid | Disrupts preformed MRSA biofilms by dispersing biofilm cells and disrupting phosphate homeostasis. nih.govbohrium.com |

| Rhein | Eradicates mature biofilms; Disrupts phosphate homeostasis in MRSA. nih.govresearchgate.netbohrium.com |

| Symploquinones A and C | Inhibit biofilm formation of Streptococcus mutans, S. aureus, and Proteus mirabilis. nih.gov |

A primary bactericidal mechanism for anthraquinones involves the destruction of the physical integrity of the bacterial cell envelope, which includes both the cell wall and the cell membrane. nih.gov This disruption leads to a cascade of fatal events for the bacterium.

The this compound derivative 1,8-dihydroxy-anthraquinone (danthron), isolated from Porphyra haitanensis, demonstrates this mechanism against Staphylococcus aureus. nih.gov By interacting with the cell wall and membrane, it increases the permeability of the cell envelope. nih.gov This increased permeability results in the leakage of vital intracellular contents, such as nucleic acids, proteins, and ATP, and ultimately leads to the deconstruction of the cell. nih.govnih.gov This mode of action effectively compromises the bacterium's ability to maintain its internal environment, regulate transport of nutrients and waste, and carry out essential metabolic functions. nih.gov

Interference with the synthesis of crucial macromolecules like DNA, RNA, and proteins is another key antibacterial mechanism of anthraquinones. nih.govresearchgate.net These processes are fundamental to bacterial growth and replication, and their inhibition is a common strategy for antibiotics. discoverbiotech.com

Anthraquinones can block these pathways through several means. Some have been found to interfere with DNA gyrase, an essential enzyme for bacterial DNA replication. researchgate.net Emodin has been reported to interfere with DNA synthesis. nih.gov The this compound glycoside aloin (B1665253) is thought to function similarly to aminoglycoside antibiotics by inhibiting bacterial protein synthesis through the blockade of ribosome response sites. nih.gov Chloramphenicol, another antibiotic, also inhibits protein synthesis by binding to the 50S ribosomal subunit. discoverbiotech.com This multifaceted ability to disrupt the production of essential biomolecules contributes significantly to the broad-spectrum antibacterial activity observed in many this compound compounds. nih.gov

| Compound Name | Reported Bioactivity/Mechanism of Action |

| Emodin | Interferes with DNA synthesis. nih.gov |

| Aloin | Inhibits bacterial protein synthesis by blocking ribosome response sites. nih.gov |

Blockage of Energy Metabolism

Anthraquinones can disrupt the fundamental processes of energy metabolism in microbial cells. This interference is a key aspect of their antibacterial action. The primary mechanisms involve the inhibition of cellular respiration and the uncoupling of oxidative phosphorylation.

Derivatives of 9,10-anthracenedione have been shown to inhibit respiratory sulfate (B86663) reduction in both pure and crude cultures of sulfate-reducing bacteria. nih.gov The effectiveness of this inhibition is influenced by the type and position of substituents on the this compound structure. For instance, singly substituted halogen derivatives are particularly potent inhibitors. researchgate.net The underlying mechanism for this inhibition is believed to be the uncoupling of ATP synthesis from the electron transfer reactions. nih.gov This was demonstrated in experiments with 1,8-dihydroxythis compound, which inhibited hydrogen-dependent sulfate respiration but not hydrogen-dependent sulfite (B76179) or thiosulfate (B1220275) respiration. nih.gov

Some this compound derivatives, such as aclacinomycin, 4'-epi-doxorubicin, and 4'-epi-tetrahydropyranyl-adriamycin, have demonstrated a concentration-dependent inhibitory effect on the in vitro respiration of rat heart mitochondria. nih.gov This inhibition affects both the NADH-oxidase and succinate (B1194679) oxidase systems to varying degrees. nih.gov The disruption of these key enzyme complexes in the electron transport chain effectively blocks the generation of ATP, the cell's primary energy currency.

The blockage of the electron transport chain leads to a halt in ATP production, which is a fatal event for the microorganism. youtube.com The electron transport chain in bacteria, located in the plasma membrane, is responsible for creating a proton gradient that drives ATP synthase. vetbact.org By interfering with the components of this chain, anthraquinones prevent the formation of this crucial proton motive force. vetbact.org

Mechanisms against Specific Bacterial Strains (e.g., Mycobacterium tuberculosis)

The unique cell wall structure of Mycobacterium tuberculosis, rich in mycolic acids, presents a formidable barrier to many antibiotics. However, certain anthraquinones have shown promise in overcoming this defense. Their lipophilic nature allows them to penetrate this waxy outer layer and exert their antibacterial effects.

One of the key mechanisms of action of specific anthraquinones against M. tuberculosis is the inhibition of crucial enzymes involved in cell wall synthesis. A primary target is the enoyl-acyl carrier protein reductase, known as InhA. This enzyme is a vital component of the type II fatty acid synthase (FAS-II) system, which is responsible for the biosynthesis of mycolic acids. By inhibiting InhA, these compounds effectively halt the production of mycolic acids, leading to a compromised cell wall and ultimately, cell death. This mechanism is analogous to that of the frontline anti-tuberculosis drug isoniazid.

Furthermore, some anthraquinones can interfere with the respiratory chain of M. tuberculosis. The respiratory chain is essential for generating ATP, and its disruption is a potent bactericidal mechanism. For instance, certain synthetic this compound derivatives have been found to inhibit the mycobacterial cytochrome bc1 complex, a key component of the electron transport chain. This inhibition blocks cellular respiration and ATP synthesis, leading to bacterial death.

Antifungal Activities and Mechanisms

Anthraquinones and their derivatives have demonstrated significant antifungal properties against a range of pathogenic fungi. Their mechanisms of action are multifaceted, often targeting essential cellular structures and metabolic pathways.

A primary mode of antifungal action is the disruption of the fungal cell membrane. Ergosterol (B1671047) is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity and fluidity. Some anthraquinones have been shown to inhibit the biosynthesis of ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, which disrupts membrane function, increases permeability, and ultimately results in fungal cell death.

In addition to targeting the cell membrane, anthraquinones can also interfere with fungal energy metabolism. Similar to their antibacterial effects, these compounds can inhibit the mitochondrial respiratory chain in fungi. By disrupting the electron transport chain, they block the production of ATP, depriving the fungal cell of the energy required for growth and survival.

Furthermore, some anthraquinones can induce oxidative stress in fungal cells by generating reactive oxygen species (ROS). The accumulation of ROS can damage cellular components, including proteins, lipids, and nucleic acids, leading to apoptosis or programmed cell death.

Antiprotozoal Activities and Mechanisms

Anthraquinones have emerged as promising candidates for the development of new antiprotozoal drugs, exhibiting activity against various protozoan parasites, including species of Plasmodium (the causative agents of malaria) and Leishmania.

Against Plasmodium falciparum, the most virulent human malaria parasite, anthraquinones have been shown to interfere with several key metabolic pathways. One important mechanism is the inhibition of the parasite's electron transport chain. This disruption of mitochondrial function leads to a collapse of the mitochondrial membrane potential and a subsequent decrease in ATP synthesis, which is lethal to the parasite.

Furthermore, some anthraquinones can inhibit the detoxification of heme, a byproduct of hemoglobin digestion by the parasite. In the food vacuole of the parasite, heme is detoxified by polymerization into hemozoin. Anthraquinones can form complexes with heme, preventing its polymerization and leading to the accumulation of toxic free heme, which damages parasitic membranes and proteins.

In the case of Leishmania species, anthraquinones have been found to induce apoptosis-like cell death. This is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and DNA fragmentation. The induction of oxidative stress is a key component of the antileishmanial activity of these compounds. Some this compound derivatives have also been shown to inhibit topoisomerase I, an enzyme essential for DNA replication and repair in Leishmania.

Structure-Activity Relationship Studies in Antimicrobial Efficacy

The antimicrobial potency of anthraquinones is significantly influenced by their chemical structure, particularly the nature and position of substituents on the this compound nucleus. nih.govnih.gov Structure-activity relationship (SAR) studies have provided valuable insights into the structural features required for optimal antimicrobial activity.

The presence and position of hydroxyl groups are critical determinants of the biological activity of hydroxythis compound derivatives. nih.gov For instance, the presence of two hydroxyl groups at positions C-1 and C-2 of the this compound core has been shown to be important for disrupting bacterial membranes. nih.gov The polarity of the substituents also plays a role, with stronger polarity often correlating with more potent antibacterial effects. nih.gov

However, the presence of hydroxyl groups is not always essential for antibacterial activity. nih.gov The substitution of di-isopentenyl groups, for example, can enhance the antibacterial properties of this compound derivatives. nih.gov Conversely, the rigid, planar structure of the this compound nucleus can lead to low water solubility, which may reduce its biological activity. nih.gov